molecular formula C15H18NNaO5 B1682399 Tolmetin sodium dihydrate CAS No. 64490-92-2

Tolmetin sodium dihydrate

Cat. No. B1682399
CAS RN: 64490-92-2
M. Wt: 315.3 g/mol
InChI Key: QQILXENAYPUNEA-UHFFFAOYSA-M
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Description

Tolmetin sodium dihydrate is an organic sodium salt that is the dihydrate form of tolmetin sodium . It is used as a nonselective nonsteroidal anti-inflammatory drug (NSAID) and has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor .


Molecular Structure Analysis

The molecular formula of Tolmetin sodium dihydrate is C15H18NNaO5 . The IUPAC name is sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate . The InChI is InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;/p-1 .


Chemical Reactions Analysis

Tolmetin sodium dihydrate is known to inhibit the enzyme prostaglandin synthase, which prevents the formation of prostaglandins from prostaglandin precursors . This inhibition may be responsible for its anti-inflammatory action .


Physical And Chemical Properties Analysis

The molecular weight of Tolmetin sodium dihydrate is 315.30 g/mol . The compound is freely soluble in water, soluble in methanol, and slightly soluble in alcohol .

Scientific Research Applications

  • Hydrogel Matrices Incorporation

    Tolmetin sodium has been incorporated into hydrogel matrices based on alpha, beta-polyaspartylhydrazide (PAHy) chemically crosslinked with ethyleneglycol diglycidylether (EGDGE). These hydrogels, used both as water swellable microparticles and gels, showed a controlled release of Tolmetin sodium and demonstrated photoprotective activity (Pitarresi et al., 2002).

  • Hyperspectral Imaging for Segregation Analysis

    Near-infrared (NIR) hyperspectral imaging has been utilized to quantify the spatial distribution of Tolmetin sodium in tablets. This technology allows for the assessment of drug distribution within pharmaceutical tablets, providing insights into the uniformity and quality of drug products (Ely & Carvajal, 2011).

  • Potentiometric Sensor for Pharmaceutical Analysis

    A potentiometric analyser has been developed and validated for the direct assay of Tolmetin in pharmaceutical dosage forms and human plasma. This study highlights the use of potentiometric ion selective electrodes (ISEs) for the efficient and eco-friendly analysis of Tolmetin sodium (Mahrous et al., 2023).

  • Fast Dissolving Tablets Formulation

    A study aimed at increasing the bioavailability of Tolmetin sodium through the development of fast dissolving tablets (FDT). The research employed a Box-Behnken experimental design and response surface methodology to optimize the formulation, resulting in tablets with improved bioavailability and anti-inflammatory efficacy (Elsayed et al., 2022).

  • Mucoadhesive Hydrogels for Rectal Administration

    Development of rectal mucoadhesive hydrogels containing Tolmetin Sodium aimed to provide prolonged duration of action and increased bioavailability. This study highlights the potential of Tolmetin Sodium in alternative drug delivery systems, particularly for rectal application (Ramadan et al., 2017).

  • Differential Pulse Polarographic Assay

    A study on the quantitation of Tolmetin sodium in capsule formulation using differential pulse polarography (DPP) as a direct method. This research demonstrates the application of polarographic techniques in the accurate analysis of pharmaceutical compounds (Al-Khamees et al., 1990).

  • Alginate-Chitosan Microspheres for Controlled Drug Release

    Controlled release microspheres of Tolmetin sodium were prepared using alginate and chitosan copolymers by emulsification internal gelation methodology. This study presents a novel approach to control the drug release rate and potentially reduce gastrointestinal side effects (Elsayed, 2021).

Safety And Hazards

Tolmetin sodium dihydrate can increase the risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal . It can also increase the risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

properties

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQILXENAYPUNEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26171-23-3 (Parent)
Record name Tolmetin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064490922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045594
Record name Tolmetin sodium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolmetin sodium dihydrate

CAS RN

64490-92-2
Record name Tolmetin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064490922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolmetin sodium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLMETIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N1TZF99F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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